Zinc phytate

Descripción general

Descripción

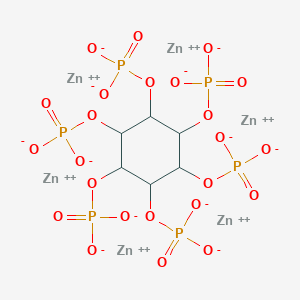

El fitato de zinc, también conocido como hexakisfosfato de inositol de zinc, es un complejo formado entre iones de zinc y ácido fítico (ácido hexakisfosfórico de mio-inositol). El ácido fítico es una sustancia natural que se encuentra en las semillas de las plantas, donde sirve como la principal forma de almacenamiento de fósforo. El fitato de zinc es conocido por su papel en la inhibición de la absorción de minerales esenciales como el hierro y el zinc en la dieta humana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El fitato de zinc se puede sintetizar haciendo reaccionar sales de zinc, como sulfato de zinc o cloruro de zinc, con ácido fítico en una solución acuosa. La reacción típicamente ocurre bajo condiciones suaves, con el pH ajustado a niveles neutros o ligeramente ácidos para facilitar la formación del complejo zinc-fitato.

Métodos de producción industrial: En entornos industriales, el fitato de zinc se produce extrayendo ácido fítico de fuentes vegetales, como salvado de arroz o maíz, seguido de su reacción con sales de zinc. El proceso involucra varios pasos, incluida la extracción, purificación y complejación, para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El fitato de zinc principalmente experimenta reacciones de complejación, donde forma complejos estables con varios iones metálicos. También puede participar en reacciones de hidrólisis en condiciones ácidas, lo que lleva a la liberación de iones de zinc y fosfatos de inositol inferiores.

Reactivos y condiciones comunes:

Complejación: Sales de zinc (por ejemplo, sulfato de zinc, cloruro de zinc) y ácido fítico en solución acuosa.

Hidrólisis: Condiciones ácidas (por ejemplo, ácido clorhídrico) para descomponer el complejo zinc-fitato.

Principales productos formados:

Complejación: Complejo de fitato de zinc.

Hidrólisis: Iones de zinc libres y fosfatos de inositol inferiores.

Aplicaciones Científicas De Investigación

Nutritional Applications

Zinc Absorption and Bioavailability

Zinc phytate is significant in the context of dietary zinc absorption. Phytic acid, a major storage form of phosphorus in many plants, can inhibit the bioavailability of zinc and other minerals. Studies have shown that high-phytate diets can lead to decreased zinc absorption in both young and elderly populations. For instance, a study involving young and elderly women revealed that both groups experienced negative zinc balance when consuming a high-phytate diet, indicating reduced fractional zinc absorption compared to a lower phytate diet .

Dietary Interventions

To mitigate the inhibitory effects of phytic acid on zinc absorption, dietary interventions such as the addition of phytase (an enzyme that hydrolyzes phytic acid) have been explored. Research indicates that incorporating phytase into high-phytate diets can enhance zinc bioavailability by breaking down phytic acid, thereby releasing bound minerals .

| Study | Population | Dietary Intervention | Findings |

|---|---|---|---|

| Chomba et al. (2015) | Young and elderly women | High vs. low phytate diets | Negative zinc balance during high phytate diet |

| Sheng et al. (2021) | Various populations | Phytase supplementation | Increased zinc absorption observed |

Medical Applications

Antimicrobial Properties

This compound exhibits antimicrobial properties that make it suitable for use in dental applications. A study highlighted the potential of this compound complexes in developing anti-plaque coatings for dental implants, leveraging their bactericidal activity against oral pathogens . The incorporation of bioactive cations like zinc into phytic acid complexes enhances their therapeutic potential in biomedicine.

Bone Health

Zinc is crucial for bone health, and its complex with phytic acid may aid in regenerative therapies. Research has suggested that this compound complexes could promote bone and cartilage tissue formation, making them candidates for applications in orthopedics and regenerative medicine .

Agricultural Applications

Animal Nutrition

In animal husbandry, the interactions between zinc, phytate, and phytase are critical for optimizing mineral absorption in livestock. Studies indicate that high levels of dietary zinc can inhibit the efficacy of phytase in poultry and pigs, affecting phosphorus digestibility . Understanding these interactions is essential for formulating diets that maximize nutrient utilization while minimizing environmental impacts.

Plant Growth Promotion

This compound can also play a role in promoting plant growth by enhancing nutrient availability in soils with high phytic acid content. Research has demonstrated that certain soil bacteria can degrade phytic acid, releasing phosphorus and other nutrients, which can be beneficial for plant uptake .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Dietary Supplementation in Zambia

A study conducted in Zambia assessed the impact of biofortified maize on plasma zinc levels among children. The findings indicated that maize fortified with zinc significantly improved serum zinc concentrations compared to control diets . -

Case Study 2: Phytase Use in Poultry Diets

An investigation into the effects of dietary phytase on poultry revealed that supplementation could enhance phosphorus digestibility while maintaining adequate zinc levels, demonstrating a viable approach to improve feed efficiency .

Mecanismo De Acción

El fitato de zinc ejerce sus efectos principalmente a través de su capacidad para quelar iones metálicos. Al formar complejos estables con el zinc y otros iones metálicos, puede inhibir su absorción en el tracto gastrointestinal. Este proceso de quelación implica la unión de iones de zinc a los grupos fosfato del ácido fítico, formando un complejo estable que se absorbe menos fácilmente .

Compuestos similares:

Fitato de calcio: Similar al fitato de zinc, el fitato de calcio es un complejo formado entre iones de calcio y ácido fítico. También inhibe la absorción de minerales esenciales, pero tiene un ion metálico diferente involucrado.

Fitato de magnesio: Este compuesto involucra iones de magnesio complejos con ácido fítico y comparte propiedades similares en términos de inhibición de la absorción de minerales.

Singularidad del fitato de zinc: El fitato de zinc es único en su interacción específica con los iones de zinc, que son esenciales para numerosas funciones biológicas, incluida la actividad enzimática, la función inmunitaria y la síntesis de proteínas. Su capacidad para formar complejos estables con iones de zinc lo hace particularmente relevante en estudios relacionados con la biodisponibilidad del zinc y la nutrición .

Comparación Con Compuestos Similares

Calcium Phytate: Similar to zinc phytate, calcium phytate is a complex formed between calcium ions and phytic acid. It also inhibits the absorption of essential minerals but has a different metal ion involved.

Magnesium Phytate: This compound involves magnesium ions complexed with phytic acid and shares similar properties in terms of mineral absorption inhibition.

Uniqueness of this compound: this compound is unique in its specific interaction with zinc ions, which are essential for numerous biological functions, including enzyme activity, immune function, and protein synthesis. Its ability to form stable complexes with zinc ions makes it particularly relevant in studies related to zinc bioavailability and nutrition .

Actividad Biológica

Zinc phytate, a complex formed between zinc ions and phytic acid (myo-inositol hexaphosphate), has garnered attention for its biological activity, particularly in relation to zinc bioavailability and its implications for health. This article explores the mechanisms of action, bioavailability, and potential health benefits of this compound, supported by data tables and relevant case studies.

1. Overview of this compound

This compound is formed when zinc ions bind to phytic acid, a naturally occurring substance in many plant seeds. Phytic acid is known for its role as an anti-nutritional factor due to its ability to chelate minerals, particularly zinc, thus reducing their bioavailability. However, this compound also exhibits biological activities that may confer health benefits.

2.1 Interaction with Zinc Bioavailability

The presence of phytic acid in the diet significantly affects zinc absorption. Studies indicate that higher concentrations of phytic acid can lead to decreased zinc bioavailability due to the formation of insoluble complexes in the gastrointestinal tract . The stability of these complexes is pH-dependent, with moderate solubility at lower pH levels and poor solubility at neutral pH, which is typical in the intestines .

2.2 Antimicrobial Properties

Zinc ions are recognized for their antimicrobial properties. Research has shown that this compound can inhibit the growth of various pathogens, including Streptococcus mutans, a bacterium associated with dental caries. In vitro studies demonstrated that this compound effectively reduced bacterial biofilm formation and viable cell counts .

3.1 Dietary Impact on Zinc Absorption

A meta-analysis highlighted that dietary sources of zinc supplemented with phytase (an enzyme that hydrolyzes phytic acid) significantly improve zinc absorption in animal models such as broilers and piglets. The study found that supplemental zinc was utilized effectively regardless of its source when combined with phytase, indicating the potential for dietary strategies to enhance zinc bioavailability .

3.2 Effects on Human Health

Research indicates that diets high in phytate may correlate with lower rates of certain diseases due to their antioxidant properties. For example, a study suggested that this compound could play a role in reducing oxidative stress markers in human subjects .

4. Potential Health Benefits

This compound's biological activity extends beyond mineral absorption:

- Antioxidant Activity : Zinc is known to exert antioxidant effects, which may help mitigate oxidative stress-related diseases.

- Bone Health : Studies involving animal models have shown that zinc supplementation via phytate can promote bone formation and mineralization .

- Anti-inflammatory Effects : The anti-inflammatory properties of zinc may be enhanced when delivered through phytate complexes, potentially benefiting conditions like arthritis .

5. Conclusion

This compound presents a complex interplay between its role as an anti-nutritional factor and its potential health benefits. While it poses challenges for mineral absorption due to its chelating properties, its biological activities—particularly antimicrobial effects and potential health benefits—underscore the need for further research into dietary strategies that optimize zinc bioavailability while leveraging the advantages of phytate.

Propiedades

IUPAC Name |

hexazinc;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Zn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGJAFDJPBTRSB-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O24P6Zn6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63903-51-5 | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), hexazinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.